molecular formula C14H10ClN3O3S B599909 Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 174726-87-5

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B599909
CAS No.: 174726-87-5
M. Wt: 335.762
InChI Key: DEQCQORBUCWBPB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound characterized by its unique chemical structure, which includes a naphthyridine core, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as 2-chloro-1,8-naphthyridine-3-carboxylic acid with thiazol-2-ylamine under acidic or basic conditions.

  • Oxidation and Reduction Reactions: These steps are crucial for introducing the desired functional groups and achieving the correct oxidation state of the compound.

  • Esterification: The final step usually involves the esterification of the carboxylic acid group to form the ethyl ester derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow chemistry and other advanced techniques may also be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: These reactions typically involve the reduction of functional groups, such as converting ketones to alcohols.

  • Substitution Reactions: These reactions include the replacement of one functional group with another, such as halogenation or nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazolopyrimidines: These compounds share the thiazole ring and are used in similar applications.

  • Naphthyridines: These compounds have a similar naphthyridine core and are used in various chemical and biological studies.

  • Carboxylate Esters: These compounds have similar ester groups and are used in organic synthesis and industrial applications.

Uniqueness: Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

ethyl 7-chloro-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-2-21-13(20)9-7-18(14-16-5-6-22-14)12-8(11(9)19)3-4-10(15)17-12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCQORBUCWBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)Cl)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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